![molecular formula C20H13N3O3 B2526846 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile CAS No. 339107-08-3](/img/structure/B2526846.png)

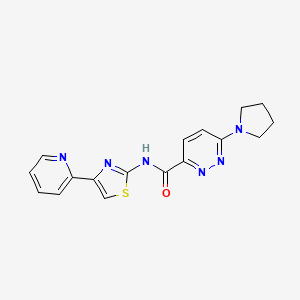

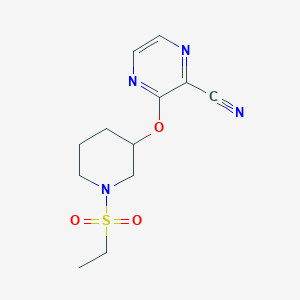

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile (NBPC) is a synthetic compound that has been studied in the field of organic chemistry for its potential applications in the development of pharmaceuticals and other biologically active compounds. NBPC is a member of a family of compounds known as pyridoindoles, which are aromatic heterocyclic compounds containing both a pyridine and an indole ring structure. NBPC has been extensively studied for its potential applications in the field of medicinal chemistry due to its high solubility in aqueous and non-aqueous solutions, as well as its low toxicity and high stability.

Applications De Recherche Scientifique

Mechanistic and Spectroscopic Studies

Thermal Isomerization Pathway

- A study explored the thermal isomerization pathway of 1-(4-nitrophenyl)-2-phenylimino-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile, revealing its conversion into 2-[(4-nitrophenyl)phenylamino]-5H-pyrido[3,2-b]indole-3-carbonitrile. Crystal structure determinations from laboratory powder data provided the evidence for this transformation (Chernyshev et al., 2001).

Structural and Spectroscopic Analysis of Pyridine Derivatives

- A research focused on synthesizing three pyridine derivatives and investigating their structural features through IR and electronic spectroscopy. Notably, the optical properties were explored using UV–vis absorption and fluorescence spectroscopy, providing insights into the effects of substituents on emission spectra. The structural validation of these compounds was further supported by single crystal X-ray diffraction methods (Cetina et al., 2010).

Crystallographic Studies

Crystal Structure Insights

- The crystal structure of compounds such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was meticulously analyzed, revealing the molecular orientation and interactions within the crystal. The study highlighted the inclination of ring systems, coplanarity of the carbonitrile group, and the molecular linkages formed by hydrogen bonds and π–π interactions (Vimala et al., 2016).

Detailed Crystal Structure of Pyridine Derivative

- The crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile was examined, providing insights into the dihedral angles, steric crowding, and the formation of inversion dimers linked by hydrogen bonds. The study also explored aromatic π–π stacking and weak C—H⋯π interactions, contributing to the understanding of molecular interactions in crystals (Vishnupriya et al., 2014).

Mécanisme D'action

Target of Action

The compound belongs to the class of pyrido[1,2-a]indoles . Compounds in this class are often found in pharmaceuticals and materials, suggesting that they may interact with a variety of biological targets . The specific targets of “3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile” would need to be determined through experimental studies.

Propriétés

IUPAC Name |

3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3/c21-12-18-17-9-8-16(11-20(17)22-10-2-1-3-19(18)22)26-13-14-4-6-15(7-5-14)23(24)25/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXCWDATJKRDLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)

![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)

![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)

![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)